Androgen Receptor Antagonists: (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride serves as a key component in the development of potent and selective androgen receptor antagonists, like YM580 []. These antagonists hold promise for treating conditions like prostate cancer.
Topical AR Antagonists for Androgenetic Alopecia: Researchers have utilized this compound to synthesize topical androgen receptor antagonists with rapid metabolic deactivation properties for the treatment of androgenetic alopecia []. This approach minimizes systemic side effects associated with traditional oral AR antagonists.
GSK-3β Inhibitors for Alzheimer's Disease: It has been incorporated into novel glycogen synthase kinase-3β (GSK-3β) inhibitors, demonstrating potential for ameliorating learning and memory impairments in rat models of Alzheimer's disease [].
Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitors: This compound has been integral in developing aqueous-soluble acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, such as K-604 []. These inhibitors show promise for treating diseases associated with ACAT-1 overexpression.
Lysyl Oxidase-Like 2 (LOXL2) Inhibitors: Researchers have successfully synthesized potent, selective, and orally efficacious inhibitors of the copper-dependent amine oxidase LOXL2, exemplified by compound 28 and its (R,R)-enantiomer 43 (PAT-1251) []. These compounds hold potential for treating fibrotic diseases.
PI3Kα Inhibitors for Solid Tumors: This compound played a role in discovering potent and selective PI3Kα inhibitors, notably CYH33 []. CYH33 exhibited promising activity against human solid tumors and a favorable pharmaceutical profile, leading to clinical trials in China.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: